

A Technical Guide to the Spectral Data of cis-Crotyl Alcohol

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Compound of Interest

Compound Name: *cis-2-Buten-1-ol*

Cat. No.: *B1594861*

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This technical guide provides a comprehensive overview of the key spectral data for cis-crotyl alcohol (also known as (Z)-2-buten-1-ol). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed spectroscopic information for this compound. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectral Data Summary

The following sections summarize the quantitative spectral data for cis-crotyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here are for the proton (^1H) and carbon-13 (^{13}C) nuclei.

Table 1: ^1H NMR Spectral Data for cis-Crotyl Alcohol

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
5.65 - 5.80	m	-	H-2
5.45 - 5.60	m	-	H-3
4.20	d	6.5	H-1 (CH ₂)
1.65	d	6.0	H-4 (CH ₃)
1.50	s	-	OH

Solvent: CDCl₃, Reference: TMS. Data sourced from SpectraBase.[1]

Table 2: ¹³C NMR Spectral Data for cis-Crotyl Alcohol

Chemical Shift (δ) (ppm)	Assignment
129.5	C-3
128.0	C-2
58.5	C-1
13.0	C-4

Solvent: CDCl₃, Reference: TMS. Data sourced from Wiley-VCH GmbH via PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cis-crotyl alcohol is characterized by the following absorption bands.

Table 3: IR Spectral Data for cis-Crotyl Alcohol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch
~3020	Medium	=C-H stretch
~2920	Medium	C-H stretch (sp ³)
~1650	Medium	C=C stretch
~1000	Strong	C-O stretch

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of cis-crotyl alcohol is summarized below.

Table 4: Mass Spectrometry Data for cis-Crotyl Alcohol

m/z	Relative Intensity (%)	Assignment
72	25	[M] ⁺ (Molecular Ion)
57	100	[M - CH ₃] ⁺
43	60	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
41	55	[C ₃ H ₅] ⁺
39	50	[C ₃ H ₃] ⁺
31	45	[CH ₂ OH] ⁺

Data sourced from SpectraBase.[1]

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of cis-crotyl alcohol for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
- Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
- Tune and match the probe to the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
- Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Place a single drop of liquid cis-crotyl alcohol onto the surface of one salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Ensure there are no air bubbles in the film.

Data Acquisition:

- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- The typical scanning range is from 4000 cm^{-1} to 400 cm^{-1} .

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of cis-crotyl alcohol in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be approximately 1 mg/mL.

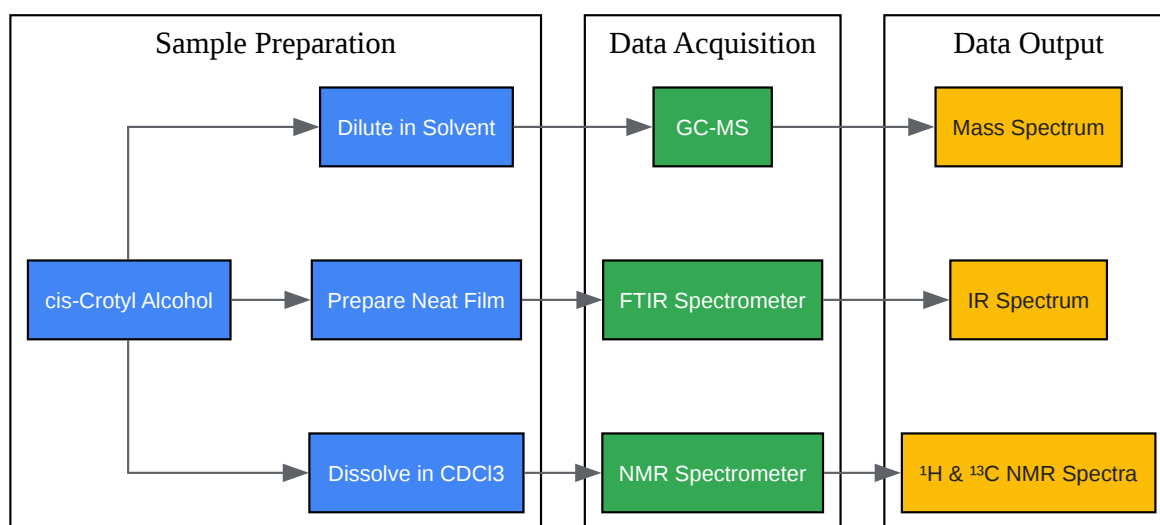
Data Acquisition:

- Inject a small volume (e.g., 1 μL) of the prepared solution into the gas chromatograph (GC) inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample.

- As cis-crotyl alcohol elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

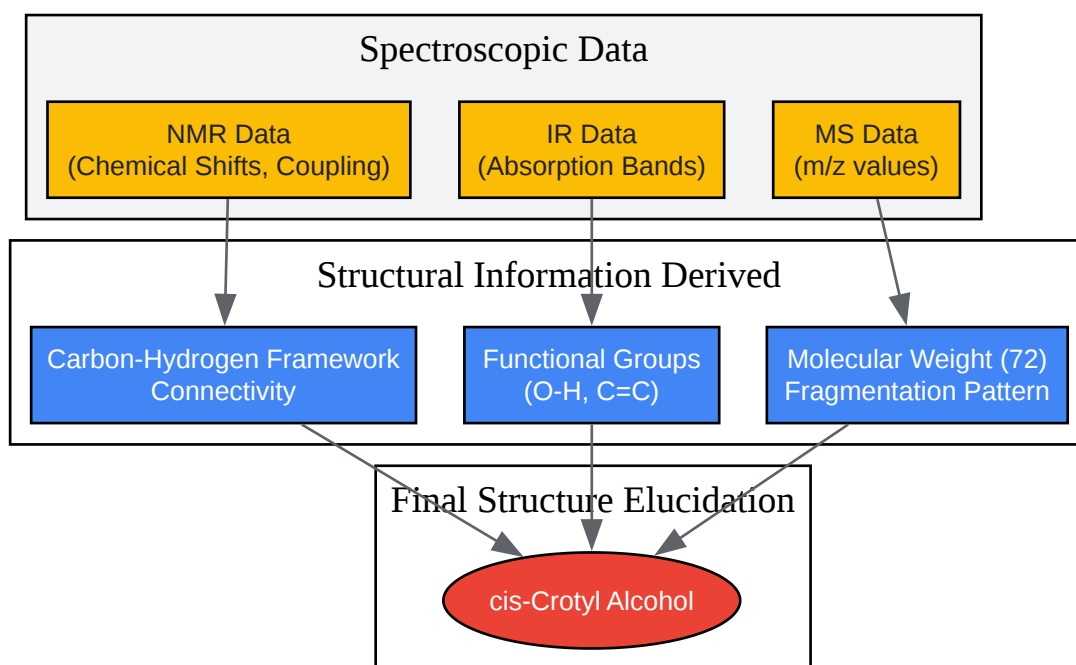
Visualized Workflows

The following diagrams illustrate the logical workflows for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis of cis-crotyl alcohol.



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Caption: Logical flow for structure elucidation from spectral data.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. (2Z)-2-Buten-1-ol | C₄H₈O | CID 643789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Buten-1-ol, (Z)- [webbook.nist.gov]
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